molecular formula C15H21N B12646186 Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- CAS No. 118282-77-2

Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)-

Cat. No.: B12646186
CAS No.: 118282-77-2
M. Wt: 215.33 g/mol
InChI Key: LTJFNOLPFBQZTC-UHFFFAOYSA-N
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Description

Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)-: is a chemical compound with a complex structure that includes a pyridine ring partially saturated with hydrogen atoms and a phenylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- typically involves the hydrogenation of pyridine derivatives. One common method includes the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- involves its interaction with specific molecular targets. The phenylbutyl substituent may enhance its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Pyridine, 2,3,4,5-tetrahydro-6-phenyl-
  • Piperidine derivatives
  • Substituted pyridines

Uniqueness: Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

118282-77-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

6-(4-phenylbutyl)-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C15H21N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-3,8-9H,4-7,10-13H2

InChI Key

LTJFNOLPFBQZTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)CCCCC2=CC=CC=C2

Origin of Product

United States

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